N'-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide
Description
N’-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide is a chemical compound with the molecular formula C13H10ClN3O5S It is characterized by the presence of a 4-chlorophenyl group, a sulfonyl group, and a 3-nitrobenzohydrazide moiety
Properties
Molecular Formula |
C13H10ClN3O5S |
|---|---|
Molecular Weight |
355.75 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-3-nitrobenzohydrazide |
InChI |
InChI=1S/C13H10ClN3O5S/c14-10-4-6-12(7-5-10)23(21,22)16-15-13(18)9-2-1-3-11(8-9)17(19)20/h1-8,16H,(H,15,18) |
InChI Key |
MUQKNKFKKYTQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-nitrobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N’-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 3-amino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Sulfonic acid and hydrazide derivatives.
Scientific Research Applications
N’-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a drug candidate due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-bromophenyl)sulfonyl]-3-nitrobenzohydrazide
- N’-[(4-fluorophenyl)sulfonyl]-3-nitrobenzohydrazide
- N’-[(4-methylphenyl)sulfonyl]-3-nitrobenzohydrazide
Uniqueness
N’-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
